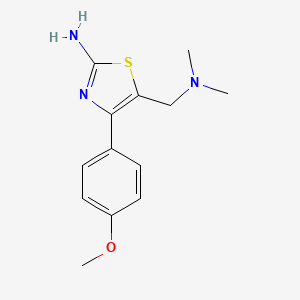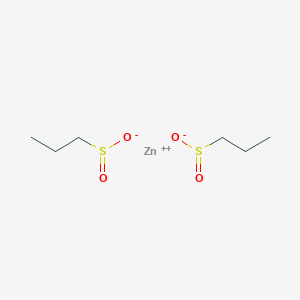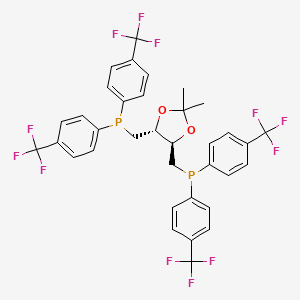
3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione is a heterocyclic organic compound characterized by the presence of a pyrrole ring substituted with two fluorine atoms at positions 3 and 4, and a methyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione typically involves the fluorination of a suitable precursor. One common method involves the reaction of 1-methyl-1H-pyrrole-2,5-dione with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
3,4-Dichloro-1-Methyl-1H-Pyrrole-2,5-Dione: Similar structure but with chlorine atoms instead of fluorine.
3,4-Dibromo-1-Methyl-1H-Pyrrole-2,5-Dione: Similar structure but with bromine atoms instead of fluorine.
3,4-Difluoro-1-Ethyl-1H-Pyrrole-2,5-Dione: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: The presence of fluorine atoms in 3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione imparts unique properties such as increased electronegativity, enhanced metabolic stability, and improved binding affinity in biological systems. These characteristics make it distinct from its halogenated analogs and valuable in various research applications.
Properties
Molecular Formula |
C5H3F2NO2 |
|---|---|
Molecular Weight |
147.08 g/mol |
IUPAC Name |
3,4-difluoro-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C5H3F2NO2/c1-8-4(9)2(6)3(7)5(8)10/h1H3 |
InChI Key |
RXQZXZIVQNLWNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C1=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)





